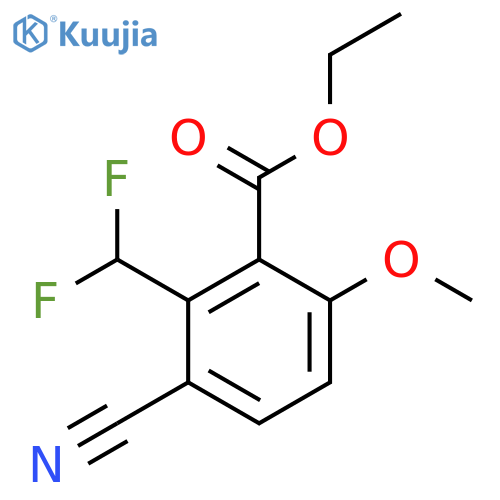

Cas no 1805651-80-2 (Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate)

1805651-80-2 structure

商品名:Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate

CAS番号:1805651-80-2

MF:C12H11F2NO3

メガワット:255.217450380325

CID:4955875

Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate

-

- インチ: 1S/C12H11F2NO3/c1-3-18-12(16)10-8(17-2)5-4-7(6-15)9(10)11(13)14/h4-5,11H,3H2,1-2H3

- InChIKey: BMIUGJWSUWUJGF-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=CC=C(C=1C(=O)OCC)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 340

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 59.3

Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007324-1g |

Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate |

1805651-80-2 | 97% | 1g |

1,564.50 USD | 2021-06-21 |

Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1805651-80-2 (Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量